The synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid can be achieved through several methods, typically involving the reaction of 4-acetyl-3-methylpiperazine with acetic anhydride or acetic acid under controlled conditions.
The molecular structure of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid can be represented by its chemical formula .
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to improve its bioactivity or solubility.
The mechanism of action for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid involves its interaction with biological targets:
Research into its pharmacodynamics and pharmacokinetics is essential for understanding how it exerts its effects at the molecular level.
The physical and chemical properties of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid include:
These properties influence its formulation in pharmaceutical applications.
(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid has several scientific applications:
The ongoing research into this compound continues to reveal new potential applications in drug discovery and development.
Piperazine derivatives serve as pivotal building blocks in pharmaceutical chemistry, with (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid representing a structurally complex target. This section details advanced synthetic strategies for accessing this compound and its analogues, emphasizing regio- and stereoselective transformations.
The synthesis typically initiates from 3-methylpiperazine precursors, leveraging the differential reactivity of its two nitrogen atoms. N-functionalization at the less sterically hindered position (N1) precedes acetic acid side-chain introduction. A practical approach involves nucleophilic displacement reactions, where 1-substituted-3-methylpiperazines react with halogenated acetates under basic conditions. For instance, chloroacetyl chloride efficiently couples with N-protected piperazines in anhydrous dichloromethane, yielding intermediates for subsequent acetylation [6] [9]. Alternatively, reductive amination techniques enable the introduction of carboxymethyl groups using glyoxylic acid and sodium cyanoborohydride, though this route requires careful pH control to prevent dialkylation [9]. Microwave-assisted protocols significantly accelerate these reactions, reducing coupling times from hours to minutes while improving regioselectivity [7].
Regioselective N-acetylation at the N4-position of 3-methylpiperazine poses challenges due to potential diacylation or O-acylation side reactions. Kinetic acetylation using acetyl chloride in ice-cold toluene selectively modifies the less hindered secondary amine, achieving >85% monoacylation yields when conducted at 0–5°C [5] [7]. Enzyme-mediated acetylation represents a greener alternative; immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents demonstrate remarkable regioselectivity for the N4-position under mild conditions (30°C, 24h). Computational modeling confirms that steric occlusion near the N1-methyl group drives this selectivity [9]. Post-functionalization, basic hydrolysis removes potential O-acetyl byproducts, ensuring product homogeneity for pharmaceutical applications [5].
The acetic acid moiety is installed via N-alkylation or acylation reactions. Alkylation of 4-acetyl-3-methylpiperazine with ethyl bromoacetate under N,N-diisopropylethylamine (DIPEA) catalysis, followed by saponification, provides the target acid in high purity (mp 164–167°C) [2] [5]. Acylation approaches employ activated esters like N-hydroxysuccinimide esters of protected acetic acids, enabling conjugation under physiological pH conditions. Recent advances utilize flow chemistry for exothermic alkylation steps, enhancing safety profile and scalability: a continuous stirred-tank reactor (CSTR) system achieves 92% conversion at 50°C with residence times under 15 minutes [7] [10].
Table 1: Alkylation Agents for Acetic Acid Moiety Introduction
Agent | Conditions | Yield (%) | Purity (%) | Byproduct Formation |
---|---|---|---|---|
Ethyl bromoacetate | DIPEA, DMF, 25°C, 12h | 88 | 99.2 | <1% Di-alkylation |
Chloroacetyl chloride | K₂CO₃, THF, 0°C→25°C, 4h | 78 | 98.5 | 5% O-acylation |
N-Boc-glycine NHS ester | PBS buffer, pH 7.4, 2h | 85 | 99.8 | None detected |
Chiral 3-methylpiperazines are synthesized via asymmetric hydrogenation of pyrazine precursors using DuPhos-type ligands. For example, (S,S)-Et-DuPhos/Rh(I) catalysts achieve enantiomeric excess (ee) >98% in hydrogenations at 50 psi H₂ pressure [6]. Chiral pool strategies employ L-amino acid-derived amides as auxiliaries to direct stereoselective N-alkylations, followed by auxiliary cleavage. Kinetic resolution using Pseudomonas cepacia lipase selectively acylates (R)-enantiomers of racemic 3-methylpiperazines, leaving (S)-isomers for functionalization (ee >99%) [9]. These methods enable gram-scale production of enantiopure intermediates for oncology and neurology-targeted derivatives [6] [9].
Sustainable synthesis leverages high hydrostatic pressure (HHP) technology (2–20 kbar), enhancing reaction rates and selectivity while reducing solvent consumption. HHP cyclizations of ethylene diamine derivatives form piperazine cores in aqueous media with 40% reduced energy input versus thermal methods [8]. Flow chemistry systems integrate reaction and separation steps; a membrane-assisted continuous stirred-tank reactor (MA-CSTR) recovers >95% dimethylformamide (DMF) solvent for reuse in alkylation steps [8]. Biorenewable feedstocks like wheat-derived lactic acid serve as precursors for acetyl donors, aligning with circular economy principles . Life-cycle assessment (LCA) confirms 30% lower carbon footprint versus traditional routes in facilities producing >75,000 tons annually of related compounds .
Table 2: Green Metrics Comparison for Production Methods
Method | PMI (kg/kg) | E-factor | Solvent Intensity (L/kg) | Energy (kWh/mol) |
---|---|---|---|---|
Conventional Batch | 56 | 48 | 32 | 8.7 |
HHP-Assisted Synthesis | 18 | 12 | 9 | 3.2 |
Flow Chemistry Process | 24 | 15 | 11 | 4.1 |
PMI: Process Mass Intensity
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0